![molecular formula C14H15FN2O5S B5878027 5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione CAS No. 105411-90-3](/img/structure/B5878027.png)
5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione
Descripción general
Descripción
5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione, also known as PSB-0739, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of sulfonylureas and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Cancer Chemotherapy
5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione: is structurally related to fluorouracil, a widely used chemotherapeutic agent . Its mechanism of action involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis. This compound could potentially be used in the treatment of various cancers, including colorectal, oesophageal, stomach, pancreatic, breast, and cervical cancer. Research could focus on its efficacy, dosage optimization, and side effect profile compared to existing treatments.
Topical Treatment for Skin Conditions
Given its relation to fluorouracil, this compound may have applications as a topical treatment for skin conditions such as actinic keratosis, basal cell carcinoma, and skin warts . Studies could explore its effectiveness in these conditions, formulation stability, skin penetration rates, and local side effects.
Antimetabolite Research
As an antimetabolite, 5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione can be used to study cellular metabolism and the effects of disrupting nucleotide synthesis in cells . This research could provide insights into cell growth regulation and the development of new antimetabolite drugs.
Pharmacogenetics
Research into the pharmacogenetics of this compound could be significant, considering the importance of DPD (dihydropyrimidine dehydrogenase) enzyme levels in the metabolism of fluorouracil-related drugs . Studies could investigate genetic variations affecting DPD levels and their impact on the drug’s efficacy and toxicity.
Neurological Damage Studies
The compound’s potential to cause neurological damage, as seen with fluorouracil, could be an area of research. This would involve examining the neurotoxic effects, mechanisms of action, and preventive measures to mitigate such adverse effects .
Development of Drug Formulations
Research could be directed towards the development of new drug formulations, including controlled-release systems and combination therapies with other chemotherapeutic agents. This would aim to enhance the therapeutic index and reduce systemic toxicity .
Mecanismo De Acción
Target of Action
The primary target of this compound is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), a precursor of DNA. By inhibiting TS, the compound interferes with DNA synthesis and cell proliferation .
Mode of Action
The compound is a uracil analog with a fluorine atom at the C-5 position . After administration, it can rapidly enter target cells using the same transport mechanism as uracil . The main mechanism of action is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This binding inhibits the conversion of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis .
Biochemical Pathways
The compound affects multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By modulating these pathways, the compound can affect cell response to treatment .
Pharmacokinetics
It is known that the compound can rapidly enter target cells after administration .
Result of Action
The compound’s action results in the inhibition of DNA synthesis and cell proliferation, leading to cell death . This makes it a potential therapeutic agent for treating various types of cancer .
Propiedades
IUPAC Name |
5-fluoro-1-[4-(2-methylpropoxy)phenyl]sulfonylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5S/c1-9(2)8-22-10-3-5-11(6-4-10)23(20,21)17-7-12(15)13(18)16-14(17)19/h3-7,9H,8H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRMRLWAMQJNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147119 | |
| Record name | Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- | |
CAS RN |
105411-90-3 | |
| Record name | Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105411903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
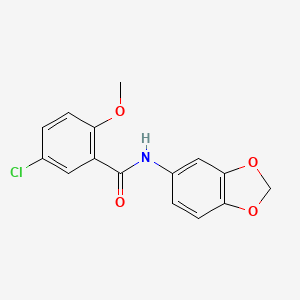
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)
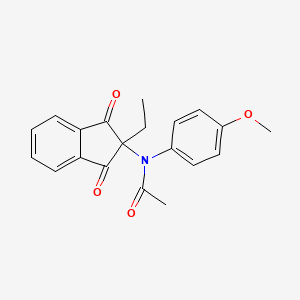
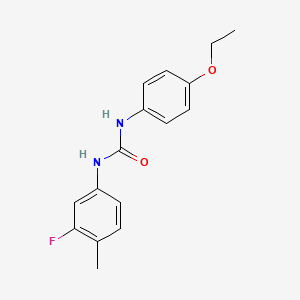
![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5878021.png)
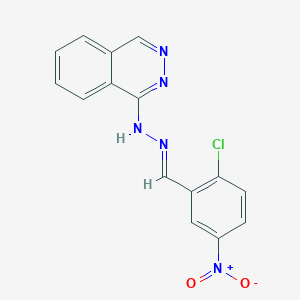
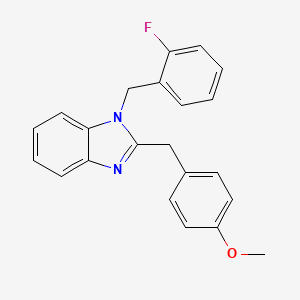
![2-[4-(diethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5878033.png)